4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol
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Overview
Description
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol is a compound that features both an imidazole ring and a catechol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. The catechol moiety can participate in redox reactions, affecting cellular oxidative stress levels. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylaminoethyl)benzene-1,2-diol: Similar structure but with a methylamino group instead of the imidazole ring.
1,4-Di(1H-imidazol-1-yl)benzene: Contains two imidazole rings attached to a benzene ring.
Uniqueness
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol is unique due to the presence of both an imidazole ring and a catechol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-[2-(4,5-dihydroimidazol-1-yl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H14N2O2/c14-10-2-1-9(7-11(10)15)3-5-13-6-4-12-8-13/h1-2,7-8,14-15H,3-6H2 |
InChI Key |
AKKCKWGGXCQSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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